1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group and a 1-prop-2-enylbenzimidazole moiety. The prop-2-enyl (allyl) group on the benzimidazole may confer reactivity for further functionalization, while the dimethylphenyl substituent could influence steric and electronic properties critical for binding interactions.
Similarly, crystallographic studies of analogous compounds often rely on software like SHELX for structure refinement, suggesting that these tools would be essential for characterizing its solid-state conformation.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h4-8,10-12,17H,1,9,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZWKXDWCLHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound can be characterized by its structural formula, which includes a pyrrolidinone core substituted with a dimethylphenyl group and a prop-2-enylbenzimidazole moiety. This unique combination of functional groups is thought to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to 1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, benzimidazole derivatives have been extensively studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines such as lung, breast, and prostate cancer.
Table 1: Summary of Anticancer Activity
| Compound Type | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | Lung Cancer | Induction of apoptosis | |
| Benzimidazole Derivatives | Breast Cancer | Inhibition of cell proliferation | |
| Benzimidazole Derivatives | Prostate Cancer | Cell cycle arrest |
Antiviral Activity
The compound's structure suggests potential antiviral activity, particularly against HIV. Similar benzimidazole derivatives have shown efficacy in inhibiting HIV replication by targeting the gp41 protein, which is crucial for viral fusion and entry into host cells .
Table 2: Antiviral Activity Against HIV
| Compound | IC50 (μM) | EC50 (μM) | Target | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative A | 4.4 | 3.2 | gp41 | |
| Benzimidazole Derivative B | 4.6 | 2.2 | gp41 |
The biological activity of 1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an allosteric modulator for enzymes involved in metabolic pathways relevant to cancer and viral infections.
- Receptor Binding : The compound could bind to receptors that regulate cell growth and apoptosis, enhancing or inhibiting their activity depending on the context.
Case Studies
Several studies have reported promising results regarding the biological activity of related compounds:
- Study on Anticancer Effects : A recent study demonstrated that a benzimidazole derivative induced apoptosis in lung cancer cells through the activation of caspase pathways.
- HIV Fusion Inhibitors : Another investigation revealed that specific derivatives targeting the HIV gp41 protein significantly reduced viral replication in vitro, suggesting a viable therapeutic pathway for HIV treatment .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The comparison focuses on three classes of analogs: pyrrolidinone derivatives, benzimidazole-containing compounds, and allyl-substituted heterocycles. Key parameters include electronic properties, steric effects, and hypothetical binding affinities.
Table 1: Structural and Hypothetical Electronic Comparisons
*LogP values estimated via fragment-based methods.
Key Findings:
The 3,5-dimethylphenyl group introduces electron-donating methyl groups, which may stabilize charge-transfer interactions in biological systems.
Steric Considerations :
- Allyl-substituted benzimidazoles exhibit conformational flexibility, which could reduce crystallographic stability, as observed in SHELX-refined structures of similar compounds.
- The dimethylphenyl group may create steric hindrance, limiting binding to flat enzymatic pockets compared to less bulky analogs.
Hypothetical Pharmacological Profiles: Benzimidazole-containing compounds often show kinase inhibitory activity. The allyl group in this compound might allow covalent binding to cysteine residues, a feature absent in non-allylated analogs. Compared to pyrrolidinone derivatives without benzimidazole, this compound’s aromaticity could enhance π-π stacking with target proteins.
Methodological Considerations
- Computational Analysis: Becke’s hybrid DFT functionals are critical for accurately modeling the exact-exchange effects in the benzimidazole ring, which influence redox potentials and ligand-receptor interactions.
- Structural Refinement : The disordered allyl group in similar compounds complicates crystallographic analysis, necessitating robust software like SHELX for resolving dynamic conformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
